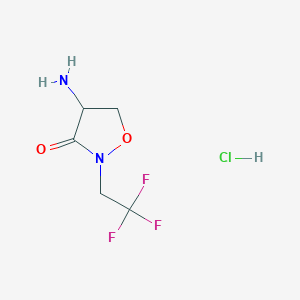

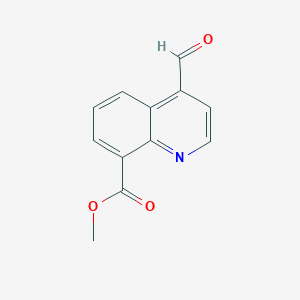

4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures. For instance, the synthesis of constrained analogues of amino acids and the preparation of imidazolidin-4-ones for the controlled release of bioactive compounds are topics that are closely related to the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions, as seen in the stereoselective synthesis of a conformationally constrained analogue of aspartic acid. This process includes a regioselective 1,3-dipolar cycloaddition followed by condensation and nucleophilic attack steps, leading to the desired product in a significantly improved yield compared to previous methods . Similarly, the one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives involves a three-component reaction, which could be analogous to potential synthetic routes for the compound of interest .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex, with the possibility of tautomeric forms as seen in the reassignment of crystal structures of 2-amino-1,3-thiazolidin-4-one derivatives . The detailed X-ray diffraction analysis provides insights into the tautomeric forms and the molecular geometry, which is crucial for understanding the reactivity and properties of these compounds .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be diverse. For example, the imidazolidin-4-ones are evaluated as hydrolytically cleavable precursors for the slow release of bioactive volatile carbonyl derivatives, indicating that these structures can undergo hydrolysis under certain conditions . The synthesis of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles also showcases the potential for heterocyclic compounds to participate in cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group, as seen in the synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, can impart unique chemical properties such as increased lipophilicity and potential biological activity . The crystal packing and hydrogen bonding patterns observed in the crystal structures of related compounds provide valuable information on the intermolecular interactions that can affect the compound's solubility, stability, and reactivity .

Applications De Recherche Scientifique

1. Use in Controlled Release of Fragrant Aldehydes and Ketones

4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride has been studied for its potential as a hydrolytically cleavable precursor in the controlled release of fragrant aldehydes and ketones. This application involves the preparation of profragrances by treating carbonyl compounds with amino acid amines. This technology is relevant in fields requiring the controlled release of volatile compounds, such as in fragrances and odor masking agents (Trachsel et al., 2012).

2. Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids

The compound is also utilized in the asymmetric synthesis of α-trifluoromethylthio-β-amino acids under phase transfer catalysis. These acids, containing a trifluoromethylthiolated quaternary chiral carbon, have promising applications in biochemistry and medicinal chemistry due to their unique structural properties (Capaccio et al., 2019).

3. Synthesis of Isoxazolidines

Isoxazolidines, including those derived from 4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride, are valuable in organic synthesis, drug discovery, and chemical biology. They are synthesized through copper-catalyzed aminooxygenation and have applications in creating complex molecules and biologically active compounds (Karyakarte et al., 2012).

4. Development of Bioactive Compounds

This chemical is also pivotal in the development of bioactive compounds, leveraging the unique scaffold of the isoxazolidine ring. It serves as a starting block for preparing natural compounds and exhibits potential in mimicking nucleosides, carbohydrates, and amino acids, which is significant in medicinal chemistry (Berthet et al., 2016).

5. Synthesis of Heterocyclic Compounds

Its role extends to the synthesis of various heterocyclic compounds, demonstrating its versatility and importance in organic chemistry and drug development. This includes the synthesis of compounds like 2-amino-3-fluorobenzoic acid and novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, which have potential applications in medicinal chemistry and drug development (Kollmar et al., 2003; Hranjec et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O2.ClH/c6-5(7,8)2-10-4(11)3(9)1-12-10;/h3H,1-2,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGBZDJQRPOOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(O1)CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3005014.png)

![N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3005016.png)

![2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3005020.png)

![4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide](/img/structure/B3005024.png)

![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate](/img/structure/B3005029.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)

![5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B3005031.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)

![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)